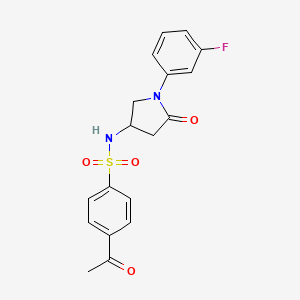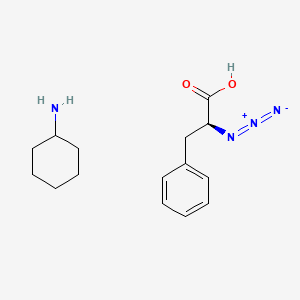![molecular formula C11H14N4OS B2946619 4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 893727-44-1](/img/structure/B2946619.png)
4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol: . This compound features a triazole ring, an amino group, and a thiol group, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Preparation of the starting materials: : The synthesis begins with the preparation of 3-(propan-2-yloxy)phenyl hydrazine and thiocarbohydrazide.
Condensation reaction: : These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as hydrochloric acid, to form the triazole ring.
Purification: : The resulting compound is purified through recrystallization or other purification techniques to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol: can undergo various chemical reactions, including:
Oxidation: : The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: : The amino group can be reduced to form an amine.
Substitution: : The triazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Disulfides, sulfonic acids.
Reduction: : Amines.
Substitution: : Substituted triazoles.
Wissenschaftliche Forschungsanwendungen
4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may exhibit biological activity, such as antimicrobial or antiviral properties.
Industry: : Use in the production of materials with specific chemical properties.
Wirkmechanismus
The mechanism by which 4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol exerts its effects involves interactions with molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially affecting their function. The triazole ring can interact with various enzymes and receptors, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol: can be compared with other similar compounds, such as:
4-amino-3-(propan-2-yloxy)benzonitrile: : Similar structure but lacks the triazole ring.
1,1'-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]: : Contains a different aromatic group and lacks the thiol group.
The uniqueness of This compound lies in its combination of the triazole ring, amino group, and thiol group, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
4-amino-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-7(2)16-9-5-3-4-8(6-9)10-13-14-11(17)15(10)12/h3-7H,12H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNFDERJDRRRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2946537.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2946538.png)
![benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate](/img/structure/B2946539.png)

![1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2946547.png)
![N-(1-cyanopropyl)-2-[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2946548.png)


![2-Methoxyethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2946551.png)

![2-methyl-6-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one](/img/structure/B2946553.png)
![N-(2,4-difluorophenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2946555.png)

![Methyl (E)-4-oxo-4-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidin-1-yl]but-2-enoate](/img/structure/B2946557.png)
